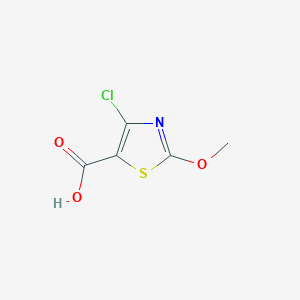

4-Chloro-2-methoxythiazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-methoxythiazole-5-carboxylic acid (CMTC) is a heterocyclic compound that has been widely used in scientific research for its unique properties. It is a thiazole derivative that contains a chloro and a methoxy group in its structure. CMTC has been synthesized using various methods, and its synthesis method will be discussed in The mechanism of action, biochemical and physiological effects, advantages, and limitations of CMTC in lab experiments will also be explored. Finally, potential future directions for research involving CMTC will be discussed.

科学的研究の応用

Corrosion Inhibition

Research indicates that certain compounds structurally related to 4-Chloro-2-methoxythiazole-5-carboxylic acid, such as triazole derivatives, have been studied for their corrosion inhibition properties. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid, demonstrating inhibition efficiency up to 98% at very low concentrations. This suggests that derivatives of 4-Chloro-2-methoxythiazole-5-carboxylic acid could similarly be explored for corrosion inhibition applications (Bentiss et al., 2009).

Organic Synthesis

In organic synthesis, the carboxylic acid moiety of 4-Chloro-2-methoxythiazole-5-carboxylic acid and related compounds offers a tunable directing group for cross-coupling reactions. This functionality has been utilized to selectively produce substituted nicotinic acids and triazoles, demonstrating the versatility of such compounds in synthesizing complex organic molecules (Houpis et al., 2010).

Material Science

In material science, the synthesis and modification of 4-Chloro-2-methoxythiazole-5-carboxylic acid derivatives can lead to the development of new materials. For instance, the study on the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization processes highlights the potential of these compounds in creating novel materials with unique properties, such as photochromic ring-closing reactions and spontaneous elimination or substitution reactions, which could have applications in smart materials and sensors (Serebryannikova et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methylthiazole-5-carboxylic acid, indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

将来の方向性

While specific future directions for 4-Chloro-2-methoxythiazole-5-carboxylic acid are not available in the retrieved data, thiazole derivatives in general are of significant interest in medicinal chemistry due to their diverse range of biological activities. They are widely explored and utilized by the pharmaceutical industry for drug discovery . Future research may focus on the synthesis of new thiazole derivatives and the investigation of their biological activities.

特性

IUPAC Name |

4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c1-10-5-7-3(6)2(11-5)4(8)9/h1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGBSHLQPPTGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(S1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2615787.png)

![3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2615791.png)

![3-[[4-(3-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2615792.png)

![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2615793.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2615795.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615802.png)

![2-(2-(diethylamino)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2615808.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2615809.png)